(E)-N-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)-3-(噻吩-2-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H26N2O2S and its molecular weight is 334.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和聚合应用
(E)-N-((1-(四氢-2H-吡喃-4-基)哌啶-4-基)甲基)-3-(噻吩-2-基)丙烯酰胺参与了多功能丙烯酰胺的合成和聚合。这些含有受阻哌啶和羟基的化合物已被合成用于高分子科学中。使用 FT-IR、NMR 光谱和 GPC 等技术对新型丙烯酰胺单体及其聚合物进行表征,表明它们在新型聚合材料的设计和开发中的潜力 (Ling & Habicher, 2001).
晶体结构和化学分析
该化合物与晶体结构和化学分析的研究相关。涉及乙酰乙酰苯胺的研究导致了新型双环产物的发现,其中噻吩等结构是不可或缺的。X 射线晶体学和 Hirshfeld 表面分析已被用于确认这些复杂化合物的结构 (Naghiyev et al., 2020).
新颖的合成技术
已经探索了涉及该化合物的创新合成技术。例如,已经报道了 2-氰基-3-(1-苯基-3-(噻吩-2-基)-1H-吡唑-4-基)丙烯酰胺的合成,突出了该化合物在促进新型化学反应和促进新合成方法开发中的作用 (Kariuki et al., 2022).
药物研究
该化合物的衍生物在药物研究中也很重要。例如,对叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯的研究提供了对化合物反应机理和结构性质的见解,这些化合物可能与药物开发和药物化学有关 (Richter et al., 2009).
作用机制
Target of Action
The primary target of this compound is the CYP1A1 enzyme . This enzyme is part of the cytochrome P450 superfamily of enzymes, which are responsible for eliminating toxins from the body and metabolizing drugs.
Mode of Action
The compound acts by inhibiting the CYP1A1 enzyme . This inhibition leads to an increase in the levels of endogenous aryl hydrocarbon receptor (AHR) agonists, as their clearance is dependent on the CYP1 enzyme . The increased levels of AHR agonists result in the activation of the AHR .
Biochemical Pathways
The activation of the AHR leads to the upregulation of AHR target genes, including Cyp1a1 . This results in a feedback loop, where the inhibition of CYP1A1 by the compound leads to the activation of AHR, which in turn upregulates Cyp1a1 .
Result of Action
The result of the compound’s action is hepatotoxicity, characterized by centrilobular hypertrophy and vacuolation of hepatocytes . This is due to the activation of the AHR and the subsequent upregulation of Cyp1a1 .
属性
IUPAC Name |
(E)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c21-18(4-3-17-2-1-13-23-17)19-14-15-5-9-20(10-6-15)16-7-11-22-12-8-16/h1-4,13,15-16H,5-12,14H2,(H,19,21)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKSJLFRLMGTGO-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。